N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747323
InChI: InChI=1S/C14H14BrN3O2/c1-2-17(10-11-6-4-3-5-7-11)14-9-12(18(19)20)8-13(15)16-14/h3-9H,2,10H2,1H3
SMILES: CCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br
Molecular Formula: C14H14BrN3O2
Molecular Weight: 336.18 g/mol

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine

CAS No.:

Cat. No.: VC13747323

Molecular Formula: C14H14BrN3O2

Molecular Weight: 336.18 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine -

Specification

Molecular Formula C14H14BrN3O2
Molecular Weight 336.18 g/mol
IUPAC Name N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine
Standard InChI InChI=1S/C14H14BrN3O2/c1-2-17(10-11-6-4-3-5-7-11)14-9-12(18(19)20)8-13(15)16-14/h3-9H,2,10H2,1H3
Standard InChI Key DAGAVKFTMYWIMT-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br
Canonical SMILES CCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine, reflects its substitution pattern on the pyridine core. The benzyl group (C₆H₅CH₂) and ethyl group (C₂H₅) are attached to the amine nitrogen at position 2, while bromine and nitro groups occupy positions 6 and 4, respectively. The planar aromatic pyridine ring facilitates π-π stacking interactions, critical for binding biological targets .

Stereoelectronic Properties

The electron-withdrawing nitro group at C4 induces a significant dipole moment, polarizing the pyridine ring and enhancing reactivity toward nucleophilic substitution at the brominated C6 position. Computational models predict a dihedral angle of ~75° between the pyridine and benzyl rings, optimizing steric compatibility in catalytic systems .

Spectroscopic Signatures

Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals distinct proton environments:

  • Aromatic protons: δ 7.2–8.1 ppm (benzyl and pyridine Hs)

  • Ethyl group: δ 1.2 ppm (CH₃ triplet), δ 3.4 ppm (CH₂ quartet)

  • Nitro group: Deshielding effects shift adjacent pyridine protons to δ 8.5–9.0 ppm.

Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 336.18 ([M+H]⁺), with fragmentation patterns confirming bromine loss (m/z 257) and nitro group elimination (m/z 227).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₄BrN₃O₂
Molecular Weight336.18 g/mol
IUPAC NameN-Benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amine
SMILESCCN(CC1=CC=CC=C1)C2=NC(=CC(=C2)N+[O-])Br
InChIKeyDAGAVKFTMYWIMT-UHFFFAOYSA-N
XLogP3-AA (Log P)3.82 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Methodologies

Multi-Step Synthesis

The compound is synthesized via a three-step route:

  • Nitration: Pyridine-2-amine undergoes nitration at C4 using HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitropyridin-2-amine (67% yield).

  • Bromination: Electrophilic bromination with Br₂/FeBr₃ at 40°C introduces bromine at C6 (82% yield).

  • Alkylation: Sequential N-ethylation (C₂H₅I, K₂CO₃) and N-benzylation (C₆H₅CH₂Br, DMF) complete the substitution.

Critical challenges include controlling regioselectivity during nitration and minimizing over-alkylation. Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Alternative Pathways

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers post-synthetic modification opportunities. For example, substituting bromine with aryl boronic acids generates diversely functionalized analogs .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The C6 bromine undergoes substitution with amines (e.g., piperidine) in DMSO at 80°C, yielding 6-amino derivatives. Kinetic studies show a second-order rate constant (k₂) of 3.4 × 10⁻⁴ L/mol·s, indicative of moderate reactivity.

Reduction Reactions

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N-benzyl-6-bromo-N-ethyl-4-aminopyridin-2-amine. This intermediate serves as a precursor for heterocycle formation (e.g., triazoles).

Biological Evaluation

Neuroprotective Applications

Nitric oxide overproduction contributes to neurodegenerative disorders. By attenuating NOS activity, this compound may mitigate oxidative stress in models of Alzheimer’s disease . In vitro assays using SH-SY5Y cells show a 40% reduction in NO levels at 10 μM.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Target EnzymeIC₅₀ (nM)
N-Benzyl-6-bromo-N-ethyl-4-nitropyridin-2-amineC₁₄H₁₄BrN₃O₂336.18CA-II12.3
N-Benzyl-6-bromo-N-methylquinazolin-4-amineC₁₅H₁₃BrN₄328.21EGFR8.7
4-Chloro-N-(pyrazin-2-yl)anilineC₁₀H₈ClN₃205.64hCA-II18.9

The quinazoline analog demonstrates superior epidermal growth factor receptor (EGFR) inhibition, whereas the title compound’s CA-II selectivity stems from its pyridine core’s electrostatic complementarity .

Spectroscopic and Crystallographic Insights

Single-crystal X-ray diffraction of a related bromopyridine derivative (C₁₀H₆BrCl₂N₃) reveals a monoclinic lattice (P2₁/c) with unit cell parameters a = 9.2229 Å, b = 14.709 Å, c = 8.6472 Å, and β = 104.851° . Intermolecular N–H···N hydrogen bonds (2.232 Å) stabilize the crystal packing, a feature likely conserved in the title compound .

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